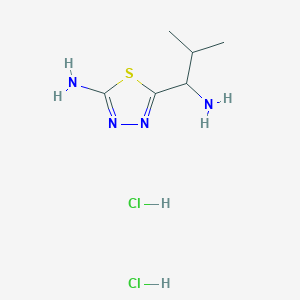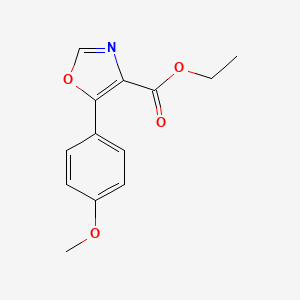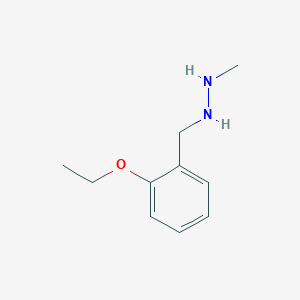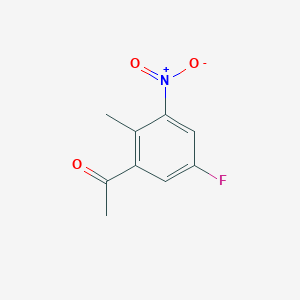![molecular formula C15H27NO3 B6336194 tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1357351-84-8](/img/structure/B6336194.png)
tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, also known as TBHMA, is a hydroxymethylated spirocyclic compound that has been studied for its potential biological activity. This compound has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and infections. TBHMA has been shown to possess a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and infections. In particular, this compound has been studied for its potential anti-tumor activity. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been studied for its potential to inhibit the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus.
Mecanismo De Acción
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to exert its biological activity through several mechanisms. First, this compound is thought to act as an inhibitor of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Additionally, this compound is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, this compound is thought to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several enzymes involved in the regulation of cell growth and differentiation, including PKC, COX-2, and 5-LOX. Additionally, this compound has been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes. Furthermore, this compound has been shown to possess anti-tumor activity, as well as antiviral activity against several viruses, including HIV, hepatitis B, and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively stable and can be stored at room temperature. Additionally, this compound is relatively non-toxic and has a low level of toxicity in animals. However, this compound is not water-soluble and is not suitable for use in cell culture experiments.
Direcciones Futuras
Given the potential therapeutic applications of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, there are several future directions for research. First, further research is needed to better understand the mechanism of action of this compound and to identify additional biochemical and physiological effects. Additionally, further research is needed to determine the efficacy and safety of this compound in preclinical and clinical studies. Furthermore, further research is needed to identify additional potential therapeutic applications of this compound, such as in the treatment of other diseases. Finally, further research is needed to identify additional advantages and limitations of this compound for lab experiments.
Métodos De Síntesis
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-N-methylpiperidine-2-carboxylic acid with anhydrous dimethylformamide and tert-butyl bromide followed by a dehydration reaction. The reaction of these compounds results in the formation of an intermediate compound, which is then reacted with dicyclohexylcarbodiimide and 4-hydroxy-N-methylpiperidine-2-carboxylic acid to produce this compound.
Propiedades
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(15)11-17/h12,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZTOABTMFVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2CO)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)
